Predicted Physicochemical Property Profile of 1,1,1-Trifluoro-3-{[(furan-2-yl)methyl]amino}propan-2-ol (CAS 866135-03-7)
The predicted physicochemical properties of 1,1,1-Trifluoro-3-{[(furan-2-yl)methyl]amino}propan-2-ol (866135-03-7) are key differentiators for its selection as a synthetic intermediate or chemical probe. Its predicted density is 1.297±0.06 g/cm³ and its boiling point is 278.6±40.0 °C . These values are distinct from the non-fluorinated analog, 3-[(furan-2-ylmethyl)amino]propan-2-ol (a hypothetical compound), which would have a lower molecular weight and higher polarity, leading to different solubility and chromatographic behavior. The presence of the trifluoromethyl group increases molecular weight and lipophilicity compared to non-fluorinated analogs, a feature often correlated with enhanced membrane permeability in biological systems [1].
| Evidence Dimension | Predicted Density and Boiling Point |
|---|---|
| Target Compound Data | Density: 1.297±0.06 g/cm³ (Predicted); Boiling Point: 278.6±40.0 °C (Predicted) |
| Comparator Or Baseline | 3-[(furan-2-ylmethyl)amino]propan-2-ol (Hypothetical non-fluorinated analog) |
| Quantified Difference | Target compound has higher predicted density and boiling point due to increased molecular weight from fluorination. |
| Conditions | ACD/Labs Percepta Platform prediction data |
Why This Matters
These predicted properties provide a basis for developing purification protocols and predicting compound behavior in assays, which is essential for any R&D application.
- [1] Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. View Source
